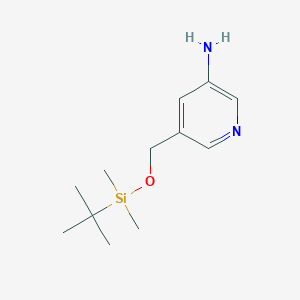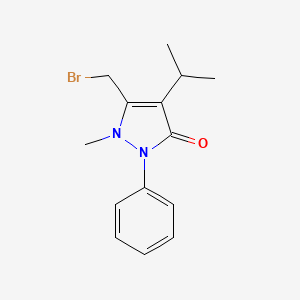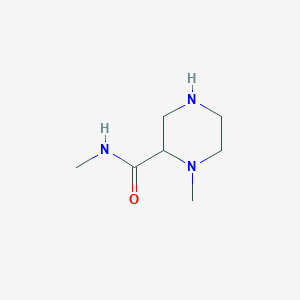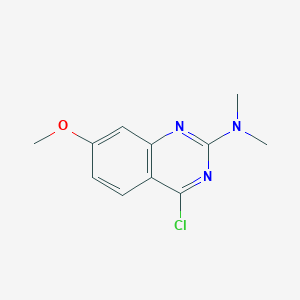![molecular formula C11H13Br B13858520 1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)
1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Bromomethyl)cyclopropyl]-2-methylBenzene is an organic compound characterized by a cyclopropyl ring attached to a benzene ring with a bromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to achieve high yields . The reaction conditions are optimized to ensure the efficient formation of the bromomethyl group on the cyclopropyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using molecular bromine or copper (II) bromide as brominating agents . These methods are designed to be economically viable and scalable, ensuring consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(Bromomethyl)cyclopropyl]-2-methylBenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylmethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted cyclopropyl derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in cyclopropylmethyl derivatives.
Applications De Recherche Scientifique
1-[1-(Bromomethyl)cyclopropyl]-2-methylBenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can interact with various substrates. These intermediates are stabilized by the presence of solvents like methanol, facilitating subsequent reactions to form desired products.
Comparaison Avec Des Composés Similaires
- 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene
- 1-[1-(Bromomethyl)cyclopropyl]-2-fluorobenzene
- 1-[1-(Bromomethyl)cyclopropyl]-2-nitrobenzene
This detailed overview provides a comprehensive understanding of 1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H13Br |
|---|---|
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
1-[1-(bromomethyl)cyclopropyl]-2-methylbenzene |
InChI |
InChI=1S/C11H13Br/c1-9-4-2-3-5-10(9)11(8-12)6-7-11/h2-5H,6-8H2,1H3 |
Clé InChI |
BFQWOWAQZGHOOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2(CC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)

![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)

![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)


![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)

